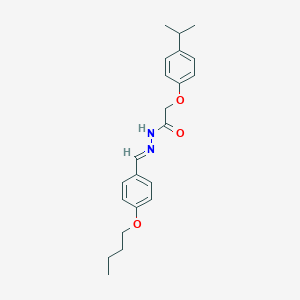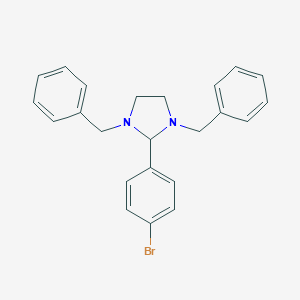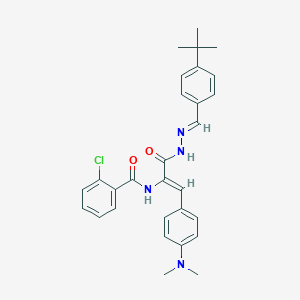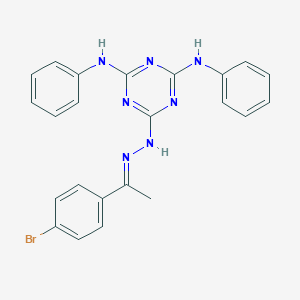![molecular formula C12H6BrClF3NO2 B386832 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B386832.png)
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring, which is further connected to a furan ring through an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
-
Step 1: Preparation of 2-chloro-5-(trifluoromethyl)phenylboronic acid
- React 2-chloro-5-(trifluoromethyl)phenyl bromide with a boronic acid derivative in the presence of a palladium catalyst and a base.
-
Step 2: Suzuki–Miyaura Coupling
- Couple the prepared boronic acid with 5-bromo-2-furoyl chloride in the presence of a palladium catalyst and a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
-
Substitution Reactions
- The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
-
Oxidation and Reduction Reactions
- The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Common Reagents and Conditions
Substitution Reactions: Use of nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation Products: Formation of furanones.
Reduction Products: Formation of dihydrofurans.
Aplicaciones Científicas De Investigación
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain targets .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and furan moieties and have been studied for their anticancer properties.
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide: This compound also contains bromine and trifluoromethyl groups and is known for its cholinesterase inhibitory activity.
Uniqueness
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H6BrClF3NO2 |
|---|---|
Peso molecular |
368.53g/mol |
Nombre IUPAC |
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H6BrClF3NO2/c13-10-4-3-9(20-10)11(19)18-8-5-6(12(15,16)17)1-2-7(8)14/h1-5H,(H,18,19) |
Clave InChI |
IHRCQZORFZBSIX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=C(O2)Br)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=C(O2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-4-{2-[(5-methyl-2-thienyl)methylene]hydrazino}-4-oxobutanamide](/img/structure/B386750.png)
![N-{2-methyl-5-[(3-phenylpropanoyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B386751.png)
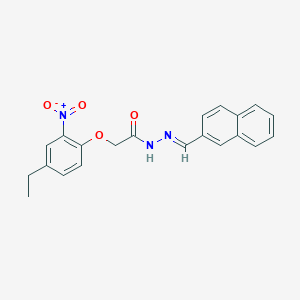
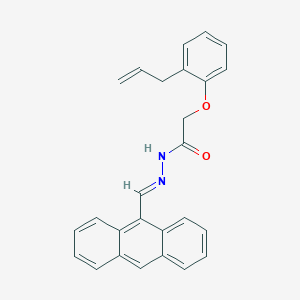
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B386755.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(4-butoxybenzylidene)butanohydrazide](/img/structure/B386761.png)
![Methyl 4-({5-[2-({2,4-bisnitrophenyl}hydrazono)-2-(4-bromophenyl)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B386762.png)
![(4Z)-2-(4-IODOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B386765.png)
![(4Z)-2-(3-CHLOROPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B386766.png)
